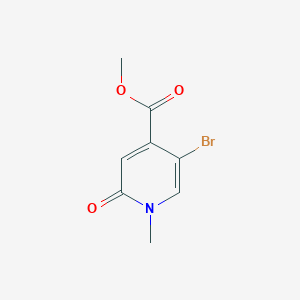

Methyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 1st position, and a carboxylate ester group at the 4th position. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate typically involves the bromination of a pyridine derivative followed by esterification. One common method involves the reaction of 5-bromo-2-oxo-1,2-dihydropyridine-4-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Reduction: Sodium borohydride in methanol under mild conditions.

Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

Substitution: Formation of substituted pyridine derivatives.

Reduction: Formation of alcohol derivatives.

Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

Methyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Methyl 5-bromo-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate: Similar structure with variations in the position of functional groups.

Methyl 5-bromo-2-oxo-Δ2-1,3,4-oxadiazolin-3-carboxylate: Contains an oxadiazole ring instead of a pyridine ring.

Uniqueness

Methyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity

Biological Activity

Methyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate (commonly referred to as 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid) is a compound of interest due to its potential biological activities. This detailed article explores its biological activity, including mechanisms, therapeutic applications, and relevant research findings.

- Molecular Formula : C7H6BrNO3

- Molecular Weight : 232.03 g/mol

- CAS Number : 1779998-57-0

- SMILES Notation : CN1C=C(C(=CC1=O)C(=O)O)Br

The biological activity of this compound can be attributed to its interaction with various biological targets. Key mechanisms include:

- Calcium Channel Modulation : Compounds in the dihydropyridine class are known to act as L-type calcium channel blockers, which are crucial in cardiovascular therapies. The presence of the bromine atom may enhance the binding affinity to these channels, potentially leading to improved therapeutic effects in conditions such as hypertension and angina .

- Antimicrobial Activity : Research indicates that derivatives of dihydropyridines exhibit antibacterial and antifungal properties. The structural features of Methyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine may contribute to its effectiveness against various pathogens .

- Antitumor Activity : Preliminary studies suggest that this compound could possess antitumor properties, likely due to its ability to interfere with cell proliferation pathways .

Case Studies and Experimental Data

Research has focused on the synthesis and biological evaluation of Methyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine derivatives. Below are significant findings from recent studies:

| Study | Year | Findings |

|---|---|---|

| Nature | 2022 | Identified potential DprE1 inhibitors among dihydropyridine derivatives, highlighting their role in tuberculosis treatment. |

| MDPI | 2022 | Discussed the vasorelaxant properties of dihydropyridine derivatives, suggesting implications for cardiovascular therapies. |

| PubChem | 2023 | Compiled structural data and potential applications in drug development based on molecular interactions. |

Safety and Toxicology

The safety profile of Methyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine is crucial for its application in pharmacology. Risk and safety statements indicate potential hazards including:

| Hazard Statement | Description |

|---|---|

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| H302 | Harmful if swallowed |

Precautionary measures include using protective equipment when handling the compound and ensuring proper ventilation in workspaces .

Properties

Molecular Formula |

C8H8BrNO3 |

|---|---|

Molecular Weight |

246.06 g/mol |

IUPAC Name |

methyl 5-bromo-1-methyl-2-oxopyridine-4-carboxylate |

InChI |

InChI=1S/C8H8BrNO3/c1-10-4-6(9)5(3-7(10)11)8(12)13-2/h3-4H,1-2H3 |

InChI Key |

UBIPNOJMXGEOEN-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=CC1=O)C(=O)OC)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.